N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a hydroxy-dimethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-hydroxy-3,5-dimethoxybenzyl alcohol with piperazine to form the piperazine derivative. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the acetylation of the resulting compound yields the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise stoichiometric ratios of reactants. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N~1~-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzyl alcohol: Shares the hydroxy-dimethoxybenzyl moiety but lacks the piperazine and sulfonyl groups.
N-(4-{[4-(4-Hydroxy-3,5-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide ethanedioate: A closely related compound with similar structural features.
Uniqueness
N~1~-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C21H27N3O6S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H27N3O6S/c1-15(25)22-17-4-6-18(7-5-17)31(27,28)24-10-8-23(9-11-24)14-16-12-19(29-2)21(26)20(13-16)30-3/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,22,25) |
InChI Key |
GXCBBUDTHLUSSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
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